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Compound of Interest

Compound Name: Nerandomilast

Cat. No.: B10856306

This technical support center provides guidance for researchers, scientists, and drug
development professionals investigating the drug-drug interaction (DDI) between
Nerandomilast and pirfenidone. The information is presented in a question-and-answer format
to directly address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Is there a known drug-drug interaction between Nerandomilast and pirfenidone?

Al: Yes, a clinically significant drug-drug interaction has been observed. Clinical trial data
indicates that co-administration of pirfenidone reduces the plasma concentration of
Nerandomilast by approximately 50%[1]. This interaction is important to consider in studies
involving the combined use of these two drugs.

Q2: What is the likely mechanism of this interaction?

A2: The interaction is likely due to the induction of metabolic enzymes by pirfenidone.
Nerandomilast is primarily metabolized by the cytochrome P450 enzyme CYP3A4[2][3].
Pirfenidone is known to be a moderate inducer of several CYP enzymes. Therefore, it is
hypothesized that pirfenidone accelerates the metabolism of Nerandomilast, leading to lower
systemic exposure.

Q3: Does Nerandomilast affect the pharmacokinetics of pirfenidone?
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A3: Based on available data from a dedicated DDI study in healthy male subjects,
Nerandomilast does not appear to significantly alter the peak plasma concentration (Cmax) or
total exposure (AUC) of pirfenidone[4]. This suggests that the interaction is unilateral, with
pirfenidone affecting Nerandomilast and not the other way around.

Q4: What are the clinical implications of this interaction?

A4: The reduction in Nerandomilast concentration when co-administered with pirfenidone can
impact its efficacy. In the FIBRONEER-IPF phase 3 trial, only the higher 18 mg twice-daily dose
of Nerandomilast showed a therapeutic effect in patients who were also taking pirfenidone[1].
This suggests that dose adjustments for Nerandomilast may be necessary when used in
combination with pirfenidone to maintain therapeutic efficacy.

Q5: Where was this interaction observed?

A5: The interaction was identified during the FIBRONEER-IPF phase 3 clinical trial, which
evaluated the efficacy and safety of Nerandomilast in patients with idiopathic pulmonary
fibrosis (IPF). A significant number of participants in this trial were on background antifibrotic
therapy, including pirfenidone[5].

Troubleshooting Guide

Issue: In our in-vivo study, we are not observing the expected efficacy of Nerandomilast when
co-administered with pirfenidone.

Troubleshooting Steps:

« Verify Nerandomilast Exposure: The most likely cause is a significant reduction in
Nerandomilast plasma concentrations. It is crucial to perform pharmacokinetic analysis to
confirm the systemic exposure of Nerandomilast in the presence of pirfenidone.

e Dose Adjustment: As observed in clinical trials, a higher dose of Nerandomilast may be
required to overcome the metabolic induction by pirfenidone and achieve a therapeutic
concentration[1]. Consider dose-ranging studies for the combination therapy.

o Metabolite Analysis: Analyze the plasma concentrations of Nerandomilast's metabolites. An
increased level of metabolites would support the hypothesis of induced metabolism by
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pirfenidone.

Issue: We are designing an in-vitro study to investigate the DDI between Nerandomilast and
pirfenidone. Which experimental systems should we use?

Troubleshooting Steps:

» Hepatocyte Co-culture: Utilize primary human hepatocytes or a suitable hepatic cell line to
investigate the induction of CYP3A4 by pirfenidone and the subsequent impact on
Nerandomilast metabolism.

o CYP450 Isozyme Profiling: Use recombinant human CYP enzymes to confirm which
isoforms are responsible for Nerandomilast metabolism. This will help to pinpoint the exact
mechanism of interaction.

e Pre-incubation with Pirfenidone: In your experimental design, ensure that the hepatocytes
are pre-incubated with pirfenidone for a sufficient duration to allow for enzyme induction
before introducing Nerandomilast.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for Nerandomilast and
pirfenidone when administered alone, and the observed drug-drug interaction.

Table 1: Single Agent Pharmacokinetic Parameters of Nerandomilast

Parameter Value Reference

Primarily by CYP3A and to a

Metabolism lesser extent by multiple UGT [2]
enzymes.

Tmax (median) 1to 1.25 hours [2]

Protein Binding 7% [2]

Clearance 15.2 L/hr [3]

Excretion Feces (58%), Urine (36%) [3]
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Table 2: Single Agent Pharmacokinetic Parameters of Pirfenidone

Parameter Value Reference

Primarily by CYP1A2, with
] minor contributions from

Metabolism [4]
CYP2C9, CYP2C19, CYP2DS6,
and CYP2EL.
~0.5 hours (fasted), 3.5 hours

Tmax ) ]
(with a high-fat meal)

Protein Binding 50-58% [4]

Elimination Half-life ~3 hours

Excretion

~80% in urine, primarily as the

5-carboxy metabolite.

[4]

Table 3: Summary of the Drug-Drug Interaction between Nerandomilast and Pirfenidone

Interaction

Effect Magnitude

Observed In Reference

Pirfenidone on

Reduced plasma

FIBRONEER-IPF

] concentration of ~50% reduction Phase 3 Trial [1]
Nerandomilast ) )
Nerandomilast (Patients)
No significant )
) ) DDI study in
Nerandomilast change in Cmax o
. Not significant healthy [4]
on Pirfenidone or AUC of
o volunteers
pirfenidone

Experimental Protocols

FIBRONEER-IPF Phase 3 Trial (NCT05321069) - Study Design

This study provided the clinical context for the observation of the drug-drug interaction:
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Objective: To evaluate the efficacy and safety of Nerandomilast over 52 weeks in patients
with Idiopathic Pulmonary Fibrosis (IPF).

Design: A phase 3, double-blind, randomized, placebo-controlled trial.
Population: 1177 patients with IPF.

Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive:
o Nerandomilast 18 mg twice daily

o Nerandomilast 9 mg twice daily

o Placebo twice daily

Stratification: Randomization was stratified by the use of background antifibrotic therapy
(nintedanib or pirfenidone vs. none). Approximately 78% of patients were on background
antifibrotic therapy at enrollment[5].

Primary Endpoint: The absolute change from baseline in Forced Vital Capacity (FVC) at
week 52.

Visualizations
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FIBRONEER-IPF Trial Workflow and DDI Observation.
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Proposed Mechanism of Interaction and Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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between-nerandomilast-and-pirfenidone-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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